(R)-4-(3-Hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid hydrochloride
Description
(R)-4-(3-Hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid hydrochloride is a chiral benzoic acid derivative characterized by a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a methylene bridge linking it to the benzoic acid moiety. The compound exists as a hydrochloride salt, enhancing its aqueous solubility for synthetic and pharmacological applications. Key identifiers include:
- CAS RN: 1187932-84-8 (free base), hydrochloride form referenced in specialized catalogs .
- Molecular Formula: C₁₂H₁₅NO₃·HCl (hydrochloride salt; calculated molecular weight: ~257.71 g/mol).
- Structural Features: A chiral (R)-configured pyrrolidine ring with a hydroxyl group, providing hydrogen-bonding capacity and stereochemical specificity .
Properties
IUPAC Name |
4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16;/h1-4,11,14H,5-8H2,(H,15,16);1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNDWJCVRUZFHA-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-68-5 | |
| Record name | Benzoic acid, 4-[[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(R)-4-(3-Hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid hydrochloride, with the CAS number 1187931-68-5, is a compound that has garnered attention due to its potential pharmacological applications. This compound features a unique structural configuration that includes a benzoic acid moiety and a pyrrolidine derivative, suggesting possible interactions with neurotransmitter systems and other biological pathways.
- Molecular Formula : C₁₂H₁₆ClNO₃
- Molecular Weight : 257.71 g/mol
- IUPAC Name : 4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]benzoic acid; hydrochloride
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, particularly through modulation of histamine receptors. Histamine receptors play critical roles in various physiological processes, including allergic responses and neurotransmission. The compound's structural similarity to other CNS-active agents suggests it could be beneficial in treating mood disorders or anxiety .
Study on Neurotransmitter Modulation
A study focusing on the modulation of histamine receptors demonstrated that compounds with similar structures to this compound could enhance or inhibit receptor activity, thereby influencing neurotransmitter release and uptake. This modulation could lead to therapeutic effects in conditions such as anxiety and depression .
Antibacterial Activity Evaluation
In vitro evaluations of pyrrole derivatives have shown promising results against various bacterial strains. For example, a comparative analysis of several pyrrole-based compounds revealed that modifications in their chemical structure significantly affected their antibacterial potency, indicating that this compound might also exhibit similar properties under specific conditions .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure/Functional Group | Unique Features | MIC Value (μg/mL) |
|---|---|---|---|
| This compound | Benzoic acid + Pyrrolidine | Hydroxyl group enhances solubility | TBD |
| 4-(Pyrrolidin-1-ylmethyl)benzoic acid | Pyrrolidine + Benzoic acid | Lacks hydroxyl group | TBD |
| 3-Hydroxybenzamide | Hydroxyl group on benzamide | Lacks pyrrolidine structure | TBD |
| Pyrrole Benzamide Derivative | Benzamide + Pyrrole | Demonstrated strong antibacterial activity | 3.12 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of (R)-4-(3-Hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid hydrochloride are primarily benzoic acid derivatives modified with nitrogen-containing heterocycles or amine-based substituents. Below is a detailed comparison:
Table 1: Key Analogous Compounds and Properties
Structural and Functional Analysis
Heterocyclic vs. Linear Substituents: The target compound’s pyrrolidine ring introduces conformational flexibility and a hydroxyl group, enabling hydrogen-bonding interactions absent in imidazole-based analogs (e.g., 4-(2-methylimidazolyl) derivative) .
Solubility and Salt Forms: Hydrochloride salts universally improve aqueous solubility, critical for pharmaceutical applications. However, the dihydrochloride form of 3,5-bis(aminomethyl)benzoic acid offers superior solubility but increased molecular weight .
Thermal Stability :
- Imidazole-containing analogs exhibit higher melting points (e.g., 313–315°C ) compared to pyrrolidine derivatives, likely due to aromatic stabilization.
Commercial Accessibility :
- The target compound is listed as discontinued , whereas analogs like 4-(2-methylimidazolyl)benzoic acid hydrochloride remain commercially available at lower costs (e.g., ¥24,700/250mg in Kanto’s 2022 catalog) .
Research Implications
- Drug Design : The hydroxyl-pyrrolidine moiety may optimize pharmacokinetic profiles (e.g., metabolic stability) compared to amine-rich analogs .
Q & A
Q. What are the recommended synthetic routes for (R)-4-(3-Hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including coupling of pyrrolidine derivatives with benzoic acid precursors. Enantiomeric purity is critical for pharmacological applications and can be ensured via chiral resolution techniques such as chiral HPLC or enzymatic resolution. For example, highlights the use of chiral auxiliaries or asymmetric catalysis in similar pyrrolidine-containing compounds to maintain stereochemical integrity . Post-synthesis, nuclear magnetic resonance (NMR) and polarimetry are used to verify enantiopurity .
Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and liquid chromatography-mass spectrometry (LC/MS) are standard for assessing purity . Structural confirmation requires H NMR, C NMR, and Fourier-transform infrared spectroscopy (FTIR) to validate functional groups (e.g., hydroxyl, carboxylic acid). X-ray crystallography, as demonstrated in for analogous benzoic acid derivatives, provides definitive stereochemical data .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation. Protect from light and moisture, as hydrochloride salts are hygroscopic. Stability studies in recommend periodic purity checks via HPLC if stored long-term .
Advanced Research Questions
Q. What strategies can address contradictions in reported biological activity across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line variability, solvent interactions). To resolve these:
- Perform dose-response curves across multiple models (e.g., in vitro vs. ex vivo).
- Validate target engagement using biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Cross-reference with structurally similar compounds (e.g., piperidine-based analogs in ) to identify structure-activity relationships (SARs) .
Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or salt forms (e.g., sodium or hydrochloride) to improve aqueous solubility.
- Metabolic Stability : Introduce deuterium at metabolically labile sites (e.g., hydroxyl groups) to prolong half-life, as seen in for related compounds .
- Bioavailability Testing : Conduct in situ intestinal perfusion assays or use Caco-2 cell models to assess absorption.
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (MD) can predict binding modes to receptors like G protein-coupled receptors (GPCRs). highlights the use of homology modeling for targets lacking crystal structures . Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
